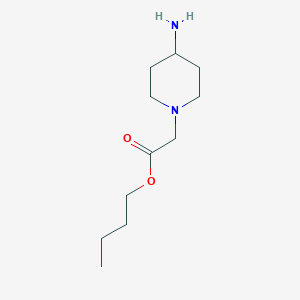

Butyl 2-(4-aminopiperidin-1-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H22N2O2 |

|---|---|

Molecular Weight |

214.30 g/mol |

IUPAC Name |

butyl 2-(4-aminopiperidin-1-yl)acetate |

InChI |

InChI=1S/C11H22N2O2/c1-2-3-8-15-11(14)9-13-6-4-10(12)5-7-13/h10H,2-9,12H2,1H3 |

InChI Key |

RYHBZXUGJJEVBJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CN1CCC(CC1)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Structural Elucidation and Validation of Butyl 2-(4-aminopiperidin-1-yl)acetate

Executive Summary

This technical guide outlines the rigorous structural elucidation of Butyl 2-(4-aminopiperidin-1-yl)acetate (CAS: 1032684-85-7). As a critical intermediate in the synthesis of peptidomimetics and glycoprotein IIb/IIIa inhibitors (e.g., tirofiban analogs), the purity and connectivity of this molecule are paramount.

The primary challenge in characterizing this compound is distinguishing the desired

Synthetic Context & Impurity Landscape[1]

To understand the analytical requirements, one must understand the genesis of the sample. The synthesis typically involves the nucleophilic substitution of butyl bromoacetate by 4-aminopiperidine.

The Selectivity Challenge

4-aminopiperidine possesses two nucleophilic nitrogen centers:

-

Ring Nitrogen (Secondary): More nucleophilic due to ring constraints and lack of steric bulk.

-

Exocyclic Nitrogen (Primary): Generally less nucleophilic but available for reaction if stoichiometry is uncontrolled.

Target Structure (A): Alkylation at the Ring Nitrogen (Secondary

Note: While Boc-protection of the 4-amino group prevents Impurity B, this guide assumes the characterization of the free amine or the validation of the deprotected final intermediate.

Analytical Workflow: Step-by-Step Protocol

Phase 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and rule out bis-alkylation.

-

Method: ESI-TOF (Positive Mode).

-

Target Formula:

-

Calculated Monoisotopic Mass $[M+H]^+ $: 215.1754 Da.

-

Validation Criteria:

-

Mass accuracy

. -

Absence of dimer peaks (

) or bis-alkylated species (

-

Phase 2: Infrared Spectroscopy (FT-IR)

Objective: Verify the ester functionality and primary amine presence.

-

Method: ATR-FTIR (Neat).

-

Key Diagnostic Bands:

-

Ester Carbonyl (

): Strong band at 1735–1750 cm⁻¹ .[1]-

Differentiation: Amide impurities (if acid chlorides were used) would appear at 1650–1690 cm⁻¹.

-

-

Primary Amine (

): Two weak bands (symmetric/asymmetric stretch) at 3300–3400 cm⁻¹ . -

C-O Stretch: Strong bands at 1150–1250 cm⁻¹.

-

Phase 3: Nuclear Magnetic Resonance (NMR) - The Definitive Proof

Objective: Establish connectivity and regio-purity.

Experimental Setup

-

Solvent:

(preferred for resolution) or -

Field Strength:

.[2][3][4] -

Concentration:

in

1D

NMR Assignment Strategy

The spectrum is distinct due to the butyl chain and the piperidine symmetry.

| Moiety | Proton Type | Approx.[5][6][7][8][9] Shift ( | Multiplicity | Integral | Diagnostic Value |

| Butyl | Triplet ( | 3H | Confirms butyl chain end. | ||

| Butyl | Multiplet (Sextet) | 2H | Chain connectivity. | ||

| Butyl | Multiplet (Quintet) | 2H | Chain connectivity. | ||

| Butyl | Triplet ( | 2H | Critical: Chemical shift confirms Ester Oxygen attachment. | ||

| Linker | Singlet | 2H | Critical: Isolated methylene between N and Carbonyl. | ||

| Ring | Broad Doublet/Multiplet | 4H | Deshielded by Ring Nitrogen. | ||

| Ring | Multiplet | 4H | Overlaps with butyl | ||

| Ring | Methine (C4) | Multiplet ( | 1H | Attached to primary amine. | |

| Amine | Broad Singlet | 2H | Exchangeable; shift varies with conc. |

Note: Shifts are estimated based on

2D NMR: The Regio-Isomer Check (HMBC)

To conclusively prove the alkylation occurred at the Ring Nitrogen and not the Exocyclic Nitrogen , you must run a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

The "Smoking Gun" Correlation:

Look for the correlation between the Linker Singlet (

-

If present: The acetate group is attached to the ring nitrogen.

-

If absent (and correlates to C3/C5 instead): The acetate is likely on the exocyclic amine (incorrect isomer).

Visualization of Logic and Pathways

Diagram 1: Analytical Decision Matrix

This flowchart illustrates the logical progression from crude sample to validated structure, highlighting the "Kill Steps" where a sample would be rejected.

Caption: Figure 1. Self-validating analytical workflow for structural confirmation. Red nodes indicate failure points.

Diagram 2: HMBC Connectivity Proof

This diagram details the specific 3-bond correlations (

Caption: Figure 2.[3] Critical HMBC correlations. The 3-bond coupling from the linker protons to the ring carbons (C2/C6) confirms N-alkylation.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for chemical shifts of esters and amines).

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Reference for Piperidine and Butyl Acetate fragment shifts).

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. med.upenn.edu [med.upenn.edu]

- 3. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. web.pdx.edu [web.pdx.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.as.uky.edu [chem.as.uky.edu]

- 9. 4-(Aminomethyl)piperidine(7144-05-0) 1H NMR [m.chemicalbook.com]

Technical Guide: Butyl 2-(4-aminopiperidin-1-yl)acetate (CAS 1032684-85-7)

This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It moves beyond basic catalog data to explore the synthetic utility, reaction dynamics, and strategic applications of Butyl 2-(4-aminopiperidin-1-yl)acetate .[1][2]

Executive Summary

This compound (CAS 1032684-85-7) is a specialized bifunctional intermediate used primarily in the synthesis of peptidomimetics, GPCR ligands (specifically CCR5 and opioid receptors), and kinase inhibitors.[1][2][3]

Its structural value lies in its orthogonal reactivity :

-

The Primary Amine (C4 Position): A high-nucleophilicity handle ready for rapid diversification via amide coupling, reductive amination, or urea formation.[3]

-

The Butyl Ester (N1 Tail): A lipophilic "masked" carboxylate.[3] The butyl group provides superior solubility in organic solvents (DCM, EtOAc) compared to methyl/ethyl esters during intermediate purification, yet remains easily hydrolyzable to the free acid for final-stage coupling.[3]

This guide details the optimized synthesis, handling, and application of this scaffold in high-throughput medicinal chemistry.

Chemical Architecture & Properties[2][3]

| Property | Specification |

| CAS Number | 1032684-85-7 |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol |

| LogP (Predicted) | ~1.8 (Lipophilic enough for extraction, hydrophilic enough for polarity) |

| pKa (Piperidine N) | ~8.5 (lowered slightly by the electron-withdrawing ester tail) |

| pKa (Primary Amine) | ~10.5 |

| Physical State | Viscous oil or low-melting solid (depending on purity/salt form) |

Structural Analysis

The molecule features a piperidine chair conformation . The substituent at the 4-position (primary amine) typically adopts an equatorial orientation to minimize 1,3-diaxial interactions, making it highly accessible for nucleophilic attack.[2][3] The N1-acetate tail serves as a flexible linker, often used to reach solvent-exposed regions in protein binding pockets.[1][2]

Strategic Synthesis Protocol

Note: While many vendors supply this, in-house synthesis is often required for scale-up or isotopically labeled variants.[1][2]

Mechanistic Pathway

The synthesis relies on the regioselective N-alkylation of a mono-protected diamine.[1][2] Direct alkylation of 4-aminopiperidine is discouraged due to the risk of poly-alkylation (quaternization) and mixtures of N- vs. N'-alkylation.[1][2]

Workflow Diagram (DOT)

Caption: Figure 1. Controlled synthesis via Boc-protection strategy to ensure regioselectivity at the secondary amine.

Detailed Methodology

-

Dissolve 1.0 eq of 4-(N-Boc-amino)piperidine in anhydrous Acetonitrile (ACN).

-

Add 2.5 eq of anhydrous Potassium Carbonate (

) or Cesium Carbonate ( -

Add 1.1 eq of Butyl bromoacetate dropwise at 0°C to prevent exotherms.

-

Heat to 60°C for 4–6 hours. Monitor by TLC (stained with Ninhydrin) or LC-MS.[1][2][3]

-

Workup: Filter inorganic salts. Concentrate filtrate. Partition between EtOAc and water. The butyl ester ensures the product stays in the organic layer (unlike the ethyl ester, which can be partially water-soluble).[3]

Step 2: Deprotection (Boc Removal) [1][2][3]

-

Dissolve the intermediate in DCM (10 mL/g).

-

Add Trifluoroacetic acid (TFA) (1:4 v/v ratio with DCM) at 0°C.

-

Stir at Room Temperature for 2 hours.

-

Neutralization (Critical): The product will be a TFA salt. To isolate the free base (CAS 1032684-85-7), quench with saturated

or pass through a basic alumina plug.[1][2][3]-

Note: For long-term storage, the HCl salt is more stable than the free base oil.

-

Applications in Drug Discovery[4][5][6][7]

A. Divergent Library Generation (SAR)

This compound is a "node" for generating diversity.[3] The primary amine allows for the rapid creation of amide libraries targeting the S1 pocket of proteases or the ATP-binding site of kinases.

Reaction Profile:

-

Amide Coupling: Reacts with carboxylic acids using HATU/DIPEA.[3]

-

Sulfonylation: Reacts with sulfonyl chlorides to form sulfonamides (common in GPCR hits).[2][3]

-

Urea Formation: Reacts with isocyanates.[3]

B. Linker Chemistry (PROTACs)

In Proteolysis Targeting Chimeras (PROTACs), the piperidine ring is a popular rigid linker.[3] The butyl ester can be hydrolyzed to the acid, which is then coupled to an E3 ligase ligand (e.g., Thalidomide or VHL ligand).[3] The 4-amino group is coupled to the "Warhead" (protein of interest binder).[1][2]

C. Analytical Marker

The butyl group serves as a distinct NMR handle (triplet at ~0.9 ppm, multiplet at ~1.4–1.6 ppm) that does not overlap with aromatic regions, simplifying the characterization of complex intermediates.[3]

Application Decision Tree (DOT)

Caption: Figure 2. Strategic divergence of the scaffold for medicinal chemistry campaigns.

Safety & Handling (E-E-A-T)

-

Hazards: As a primary amine, it is potentially irritating to skin and eyes. The ester moiety makes it lipophilic, facilitating skin absorption.

-

Storage: Store at -20°C under inert atmosphere (Nitrogen/Argon). Primary amines can absorb

from the air to form carbamates over time. -

Stability: The butyl ester is relatively stable to hydrolysis at neutral pH but will degrade in strong acid or base. Avoid protic solvents (MeOH/EtOH) during storage to prevent transesterification.[2][3]

References

-

Parchem Fine & Specialty Chemicals. this compound Product Data. (Source for CAS identity and physical properties). Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Piperidine Derivatives in Drug Discovery.[3] (General grounding on aminopiperidine scaffolds).[2][3] Link

-

Molecules (MDPI). Synthesis and SAR of 4-Aminopiperidines as Novel Antifungal Agents. (Validates the synthetic route of N-alkylation and Boc-deprotection for this class). Link[1][2][3]

-

Journal of Medicinal Chemistry. Discovery of 4-Aminopiperidine Scaffolds for Inhibition of Hepatitis C Virus Assembly.[2] (Demonstrates the utility of the 4-aminopiperidine core in viral targets). Link

Sources

An In-Depth Technical Guide to the Hypothesized Mechanism of Action for Butyl 2-(4-aminopiperidin-1-yl)acetate

Abstract

Butyl 2-(4-aminopiperidin-1-yl)acetate is a novel chemical entity for which the mechanism of action has not been elucidated. This document presents a series of scientifically grounded hypotheses based on structural analogy to known pharmacologically active molecules. The core structure, featuring a 4-aminopiperidine scaffold, is a privileged motif in medicinal chemistry, found in agents targeting the central nervous system and other biological systems. We hypothesize that this compound primarily acts as a prodrug, which, upon in-vivo hydrolysis of its butyl ester, releases the active metabolite: 2-(4-aminopiperidin-1-yl)acetic acid. The subsequent mechanistic possibilities for this active metabolite are explored, focusing on three primary pathways: positive allosteric modulation of GABA-A receptors, agonism of µ-opioid receptors, or blockade of N-type voltage-gated calcium channels. This guide provides a comprehensive framework for the systematic investigation of these hypotheses, complete with detailed experimental protocols and data interpretation strategies designed to validate and define the compound's precise mechanism of action.

Introduction and Structural Analysis

The piperidine ring is a foundational scaffold in modern pharmacology, integral to the structure of numerous approved therapeutics. Its conformational flexibility and ability to present substituents in defined spatial orientations allow for potent and selective interactions with a wide array of biological targets. The specific compound of interest, this compound (herein referred to as B-APA), incorporates several key functional groups that inform our mechanistic hypotheses.

Structural Features of B-APA:

-

4-Aminopiperidine Core: This central motif is a well-established pharmacophore. Derivatives of 4-aminopiperidine are known to exhibit diverse biological activities, including cognition enhancement, N-type calcium channel blockade, and antifungal properties.[1][2][3] It is also a key structural component in dipeptidyl peptidase-4 (DPP-4) inhibitors.[4][5]

-

Butyl Ester Group: The presence of a butyl ester strongly suggests a prodrug strategy. Ester groups are frequently employed to enhance lipophilicity, thereby improving membrane permeability and oral bioavailability. These esters are readily cleaved by ubiquitous esterase enzymes in the plasma and liver to unmask a more polar, active carboxylic acid metabolite.

-

N-substituted Acetate Moiety: The acetic acid group linked to the piperidine nitrogen introduces a flexible linker and a potential point of interaction with target proteins.

Based on this analysis, our primary guiding assumption is the Prodrug Activation Hypothesis .

Diagram: The Prodrug Activation Hypothesis

This diagram illustrates the proposed initial metabolic step for B-APA.

Caption: Proposed enzymatic conversion of the B-APA prodrug to its active carboxylic acid form.

Primary Mechanistic Hypotheses for the Active Metabolite

Upon formation of the active metabolite, 2-(4-aminopiperidin-1-yl)acetic acid, we propose three plausible and testable mechanisms of action based on its structural similarity to known classes of drugs.

Hypothesis A: Positive Allosteric Modulator of GABA-A Receptors

The piperidine scaffold is a known modulator of γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[6] Natural products like piperine, and their synthetic derivatives, enhance GABA-induced chloride currents, often at a binding site distinct from benzodiazepines.[7][8] The structural elements of the B-APA metabolite could allow it to bind to and positively modulate GABA-A receptor function, leading to anxiolytic, sedative, or anticonvulsant effects.

Diagram: GABA-A Receptor Modulation Pathway

Caption: Hypothesized allosteric modulation of the GABA-A receptor by the active metabolite.

Hypothesis B: µ-Opioid Receptor Agonist

The piperidine moiety is the core pharmacophore responsible for the analgesic activity of morphine and synthetic opioids like fentanyl.[9] Numerous 4-amino methyl piperidine derivatives have been synthesized and shown to possess analgesic potential via interaction with the µ-opioid receptor.[9] The B-APA metabolite could fit within the binding pocket of this receptor, acting as an agonist and producing analgesic effects.

Hypothesis C: N-Type Calcium Channel Blocker

Several compounds featuring a 4-aminopiperidine scaffold have been specifically designed and evaluated as blockers of N-type voltage-gated calcium channels.[1] These channels are critical for neurotransmitter release at presynaptic terminals, particularly in pain pathways. Blockade of these channels by the B-APA metabolite could reduce neurotransmission, presenting a potential mechanism for analgesia, especially in neuropathic pain models.

Experimental Validation Framework

A multi-phase, systematic approach is required to test these hypotheses. The framework is designed to be self-validating, where the results of each phase inform the direction of the next.

Phase 1: Prodrug Activation & Metabolic Stability Assessment

Objective: To confirm that B-APA is a prodrug and to characterize the formation and stability of its active metabolite.

Protocol 1: In Vitro Metabolic Stability Assay

-

Preparation: Prepare solutions of B-APA (1 µM) in phosphate buffer.

-

Incubation: Incubate the compound separately with human liver microsomes (HLM) and human plasma at 37°C.

-

Sampling: Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Analysis: Centrifuge the samples to pellet protein. Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the disappearance of B-APA and the appearance of the 2-(4-aminopiperidin-1-yl)acetic acid metabolite.

-

Data Analysis: Calculate the half-life (t½) and intrinsic clearance (CLint) of B-APA.

| Parameter | Human Liver Microsomes | Human Plasma | Expected Outcome |

| B-APA Half-life (t½, min) | < 30 | < 60 | Rapid degradation of the parent compound. |

| Metabolite Formation | Time-dependent increase | Time-dependent increase | Confirmation of metabolite generation. |

Phase 2: Target Screening & Binding Affinity

Objective: To determine if the active metabolite binds to the hypothesized targets.

Protocol 2: Radioligand Binding Assays This involves competitive binding assays using membranes from cells overexpressing the target of interest.

| Assay Target | Radioligand | Non-specific Ligand | Expected Outcome for Active Metabolite |

| GABA-A Receptor | [³H]Flunitrazepam | Diazepam (1 µM) | Displacement of radioligand (IC₅₀ < 10 µM) |

| µ-Opioid Receptor | [³H]DAMGO | Naloxone (10 µM) | Displacement of radioligand (IC₅₀ < 1 µM) |

| N-Type Ca²⁺ Channel | [¹²⁵I]ω-conotoxin GVIA | ω-conotoxin GVIA (1 µM) | Displacement of radioligand (IC₅₀ < 10 µM) |

Phase 3: Functional & Cellular Assays

Objective: To confirm the functional activity of the metabolite at targets identified in Phase 2.

Protocol 3A: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes (for GABA-A)

-

Expression: Inject Xenopus oocytes with cRNA encoding subunits of the human GABA-A receptor (e.g., α1β2γ2).

-

Assay: Clamp the oocytes at -70 mV.

-

Application: Perfuse the oocytes with a sub-maximal concentration of GABA (EC₅-EC₂₀) to establish a baseline current.

-

Test: Co-apply GABA with increasing concentrations of the active metabolite.

-

Measurement: Record the potentiation of the GABA-induced chloride current (IGABA). A positive result is a concentration-dependent increase in current amplitude.[10]

Protocol 3B: Calcium Influx Assay (for N-Type Ca²⁺ Channel)

-

Cell Line: Use a cell line stably expressing N-type calcium channels (e.g., IMR-32 neuroblastoma cells).

-

Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Depolarization: Stimulate channel opening by adding a depolarizing agent (e.g., KCl solution).

-

Test: Pre-incubate cells with the active metabolite before depolarization.

-

Measurement: Measure the change in intracellular fluorescence. A blocking effect will be observed as a concentration-dependent reduction in the KCl-induced fluorescence signal.

Diagram: Experimental Validation Workflow

Caption: A decision-making workflow for the experimental validation of B-APA's mechanism.

Conclusion and Future Directions

This guide outlines a clear, hypothesis-driven path for elucidating the mechanism of action of this compound. By leveraging established knowledge of its core chemical scaffolds, we have prioritized three high-probability biological targets. The proposed experimental framework, beginning with confirmation of its prodrug nature, ensures a logical and efficient investigation. Successful validation of one of these hypotheses will pave the way for further preclinical development, including in vivo efficacy studies in relevant animal models (e.g., anxiety, pain) and subsequent safety and toxicology profiling. The systematic approach described herein will provide the critical data needed to understand the therapeutic potential of this novel compound.

References

-

Khayate, Z., et al. (2013). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. PLoS One, 8(6), e67684. [Link]

-

Khom, S., et al. (2014). Efficient Modulation of γ-Aminobutyric Acid Type A Receptors by Piperine Derivatives. ACS Chemical Neuroscience, 5(5), 360-371. [Link]

-

Cavaliere, C., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 5929-5939. [Link]

-

Khom, S., et al. (2014). Efficient Modulation of γ-Aminobutyric Acid Type A Receptors by Piperine Derivatives. ACS Publications. [Link]

-

Baur, R., et al. (2013). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. PubMed, 23825599. [Link]

-

Kopp, B., et al. (2010). HPLC-based activity profiling: discovery of piperine as a positive GABA(A) receptor modulator targeting a benzodiazepine-independent binding site. PubMed, 20121151. [Link]

-

Manetti, D., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2321-2324. [Link]

-

Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds. [Link]

-

Harper, N. J., & Chignell, C. F. (1964). THE CHEMISTRY AND PHARMACOLOGY OF SOME 4-AMINOPIPERIDINES AND THEIR DERIVATIVES. Journal of Medicinal Chemistry, 7, 729-732. [Link]

-

Wieprecht, T., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7248. [Link]

-

Taylor & Francis Online. (2023). Biological activity – Knowledge and References. Taylor & Francis Online. [Link]

-

PubChem. 2-(4-Aminopiperidin-4-YL)acetic acid hydrochloride. PubChem Database. [Link]

-

Farshbaf, M., et al. (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Scientific Reports, 14(1), 1-18. [Link]

-

Chen, Y. F., et al. (2021). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Molecules, 26(23), 7108. [Link]

-

Chemistry & Biology Interface. (2012). An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. Chemistry & Biology Interface, 2(1), 1-10. [Link]

-

Matrix Fine Chemicals. 2-(4-OXOPIPERIDIN-1-YL)ACETIC ACID. Matrix-chemicals.com. [Link]

-

Eckhardt, M., et al. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 50(26), 6450-6453. [Link]

-

Micheli, F., et al. (2003). N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, butenyl and butynyl)arylcarboxamides as novel dopamine D(3) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 13(13), 2179-2183. [Link]

-

Wikipedia. 1-Boc-4-AP. Wikipedia, The Free Encyclopedia. [Link]

Sources

- 1. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficient Modulation of γ-Aminobutyric Acid Type A Receptors by Piperine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HPLC-based activity profiling: discovery of piperine as a positive GABA(A) receptor modulator targeting a benzodiazepine-independent binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In Vitro Assay Development & Profiling for Butyl 2-(4-aminopiperidin-1-yl)acetate

Executive Summary

Butyl 2-(4-aminopiperidin-1-yl)acetate (CAS: 1032684-85-7) represents a critical bifunctional scaffold in medicinal chemistry. Characterized by a piperidine core with a primary amine at the C4 position and an N-linked butyl acetate moiety, this molecule serves as a versatile building block for peptidomimetics, CCR5 antagonists, and opioid receptor modulators.

However, its dual-reactive nature—containing both a nucleophilic primary amine and an electrophilic/labile ester—presents specific challenges in assay development. This Application Note details the development of a Quality Control and Reactivity Profiling Suite . We focus on three critical parameters: hydrolytic stability (plasma vs. chemical), chemoselective reactivity (amide coupling efficiency), and analytical quantification via LC-MS/MS.

Physicochemical & Mechanistic Context

Before assay execution, understanding the molecular behavior is paramount. The molecule contains two basic centers:

-

Piperidine Nitrogen (Tertiary): pKa ~8–9. Likely protonated at physiological pH.

-

Exocyclic Amine (Primary): pKa ~10. Highly reactive nucleophile.

The Stability Risk: The butyl ester is lipophilic (enhancing permeability) but susceptible to carboxylesterases (CES1/CES2) in plasma and spontaneous hydrolysis in high-pH buffers. Assay conditions must be strictly pH-controlled to prevent false-positive degradation data.

Diagram 1: Metabolic & Chemical Fate Pathways

The following diagram illustrates the competing pathways that must be monitored during assay development:

Caption: Figure 1. Competing reaction pathways. The assay must distinguish between desirable amide coupling (Green) and undesirable ester hydrolysis (Red).

Assay Development Protocols

Protocol A: Plasma Stability Assay (Metabolic Liability)

Objective: To determine the half-life (

Rationale: Butyl esters are generally more stable than methyl/ethyl esters but less stable than tert-butyl esters. Quantifying this liability is essential for in vivo extrapolation.

Materials:

-

Test Compound: this compound (10 mM stock in DMSO).

-

Matrix: Pooled Human/Rat Plasma (EDTA anticoagulated).

-

Control: Procaine (High turnover) and Warfarin (Low turnover).

-

Internal Standard (IS): Tolbutamide or Labetalol.

Step-by-Step Methodology:

-

Preparation: Thaw plasma at 37°C. Centrifuge at 3000 x g for 5 min to remove particulates.

-

Spiking: Dilute test compound stock to 2 µM in pre-warmed plasma (Final DMSO < 0.5% to avoid enzyme inhibition).

-

Incubation: Incubate in a shaking water bath at 37°C.

-

Sampling: Remove 50 µL aliquots at

min. -

Quenching: Immediately dispense aliquot into 200 µL ice-cold Acetonitrile (ACN) containing Internal Standard. Crucial: Acidify ACN with 0.1% Formic Acid to stabilize the amine and prevent post-sampling hydrolysis.

-

Processing: Vortex for 1 min, centrifuge at 4000 rpm for 20 min (4°C).

-

Analysis: Inject supernatant onto LC-MS/MS.

Data Analysis:

Calculate % Remaining using the peak area ratio (Analyte/IS).

Protocol B: Primary Amine Reactivity Assessment (Chemoselectivity)

Objective: To validate the nucleophilicity of the C4-amine for library synthesis, ensuring the ester does not interfere (e.g., via transesterification).

Rationale: In high-throughput synthesis, "building blocks" are qualified based on their coupling efficiency. We use a standard Schotten-Baumann type reaction or HATU coupling.

Materials:

-

Reagent: Benzoic Acid (Standard electrophile).

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvent: Anhydrous DMF.

Step-by-Step Methodology:

-

Activation: Mix Benzoic Acid (1.1 eq) and HATU (1.1 eq) in DMF. Add DIPEA (2.0 eq). Shake for 5 min.

-

Addition: Add this compound (1.0 eq).

-

Reaction: Shake at Room Temperature (RT) for 2 hours.

-

Monitoring: Aliquot 10 µL, dilute in MeOH, and analyze via LC-MS.

-

Success Criteria: >90% conversion to the amide product (Observed Mass: Parent + 104 Da).

Analytical Methods (LC-MS/MS)

Developing a robust analytical method is difficult due to the polarity of the diamine.

Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm). Why? The Charged Surface Hybrid (CSH) particle provides excellent peak shape for basic amines at low pH. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 5% B to 95% B over 3.0 min.

Mass Spectrometry Settings (ESI+):

-

Scan Mode: MRM (Multiple Reaction Monitoring).[1]

-

Transitions:

-

Q1 (Parent): ~215.2 m/z

-

Q3 (Fragment): Determine experimentally (Likely loss of butyl acetate group or ammonia).

-

Diagram 2: Assay Workflow Logic

This workflow ensures that only stable and reactive batches of the scaffold proceed to library synthesis.

Caption: Figure 2. Decision tree for qualifying the scaffold. Purity and Stability are prerequisites for Reactivity testing.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Parent peak splitting in LC-MS | pH mismatch or column overload. | Use CSH column; ensure Mobile Phase is acidic (0.1% FA). |

| Rapid degradation in buffer (No Plasma) | Chemical hydrolysis of butyl ester. | Lower pH of buffer to 7.0 or 6.5. Avoid Tris (primary amine); use Phosphate or HEPES.[2] |

| Low Amide Coupling Yield | Salt formation on primary amine. | Ensure DIPEA equivalents are sufficient (at least 3 eq) to free the amine from HCl/TFA salts. |

| Signal Suppression | Matrix effect from Plasma. | Improve sample clean-up (Protein Precipitation) or switch to solid-phase extraction (SPE). |

References

-

Di, L., et al. (2005).[3] "Plasma stability assay has many applications in drug discovery." International Journal of Pharmaceutics. Discusses the hydrolysis of esters and amides in plasma.

-

Thermo Fisher Scientific. "Amine-Reactive Crosslinker Chemistry." Detailed guide on primary amine conjugation and pH considerations.

-

Cyprotex. "Plasma Stability Assay Protocol." Industry standard protocol for ADME-Tox screening of prodrugs and esters.

-

PubChem. "Tert-butyl 2-(4-aminopiperidin-1-yl)acetate Compound Summary."[4] Structural and physicochemical data for the tert-butyl analog (relevant for comparison). [4]

-

Manetti, D., et al. (2003).[5] "4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs."[5] Bioorganic & Medicinal Chemistry Letters. Contextualizes the biological relevance of the scaffold.

Sources

- 1. Plasma Stability Assay | Domainex [domainex.co.uk]

- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. evotec.com [evotec.com]

- 4. PubChemLite - Tert-butyl 2-(4-aminopiperidin-1-yl)acetate (C11H22N2O2) [pubchemlite.lcsb.uni.lu]

- 5. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for testing Butyl 2-(4-aminopiperidin-1-yl)acetate in antifungal assays

Topic: Protocol for Testing Butyl 2-(4-aminopiperidin-1-yl)acetate in Antifungal Assays

Abstract

The escalating incidence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a significant global health challenge, necessitating the discovery of novel antifungal agents. The 4-aminopiperidine scaffold has been identified as a promising starting point for the development of new antifungals, with some derivatives showing activity against fungal ergosterol biosynthesis.[1] This application note provides a comprehensive set of protocols for the initial in vitro evaluation of a novel compound from this class, this compound, for potential antifungal activity. We present detailed, step-by-step methodologies for determining the compound's Minimum Inhibitory Concentration (MIC) via broth microdilution, assessing its activity spectrum with a disk diffusion assay, and characterizing its fungistatic versus fungicidal potential through a time-kill kinetic assay. These protocols are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antifungal Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[2][3]

Introduction and Scientific Rationale

Invasive fungal diseases are a major cause of morbidity and mortality, especially in immunocompromised individuals.[4] The existing antifungal armamentarium is limited to a few drug classes, and their efficacy is threatened by the emergence of resistant pathogens like Candida auris and azole-resistant Aspergillus fumigatus.[4] This critical need for new therapeutic options drives the exploration of novel chemical scaffolds. This compound is a synthetic compound featuring a 4-aminopiperidine core, a structure that has shown promise in related medicinal chemistry campaigns.[1]

Evaluating a novel, uncharacterized compound requires a systematic and standardized approach. The primary objective is to determine if the compound can inhibit the growth of clinically relevant fungi, and if so, at what concentration. This is quantitatively measured by the Minimum Inhibitory Concentration (MIC). The initial screening detailed in this guide will establish the foundational dataset for this compound, determining its spectrum of activity and potency, and guiding future structure-activity relationship (SAR) studies and further development.

Compound Profile and Preparation for Assays

Prior to initiating any biological assay, the test compound must be properly prepared to ensure accurate and reproducible results.

-

Compound: this compound

-

CAS Number: 1032684-85-7[5]

-

Molecular Formula: C₁₁H₂₂N₂O₂[5]

-

Appearance: To be determined (typically an oil or solid)

Solvent Selection and Stock Solution Preparation

The choice of solvent is critical, as it must fully dissolve the compound without exhibiting intrinsic antifungal activity at the concentrations used in the assay. Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose.

-

Solubility Test: Begin by testing the solubility of this compound in 100% DMSO. Aim for a high-concentration stock solution (e.g., 10 mg/mL or ~46.6 mM) to minimize the final concentration of DMSO in the assay.

-

Stock Solution Preparation: Accurately weigh a precise amount of the compound (e.g., 10 mg) and dissolve it in the required volume of 100% DMSO (e.g., 1 mL) to create a 10 mg/mL stock.

-

Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the assay wells should not exceed 1% (v/v), as higher concentrations can inhibit fungal growth.

Protocol I: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the "gold standard" for quantitative antifungal susceptibility testing.[6] This protocol is adapted from the CLSI M27 and M38 documents and is designed to determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.[2][7]

Materials and Reagents

-

Test Compound Stock Solution (see Section 2.1)

-

Fungal Strains:

-

Yeasts: Candida albicans (e.g., ATCC 90028), Candida glabrata, Candida parapsilosis, Cryptococcus neoformans.

-

Molds: Aspergillus fumigatus, Rhizopus oryzae.

-

-

Quality Control (QC) Strains: C. parapsilosis ATCC 22019 and C. krusei ATCC 6258.[8]

-

Control Antifungal: Fluconazole or Amphotericin B.

-

Culture Media: RPMI 1640 broth with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.[9]

-

Sterile 96-well, flat-bottom microtiter plates.

-

Spectrophotometer and Hemocytometer.

-

Incubator (35°C).

Experimental Workflow

Caption: Workflow for the Antifungal Disk Diffusion Assay.

Step-by-Step Protocol

-

Prepare MHA plates with a uniform depth of 4 mm.

-

Dip a sterile cotton swab into the 0.5 McFarland fungal suspension and remove excess fluid by pressing it against the inside of the tube.

-

Swab the entire surface of the MHA plate in three directions to ensure a uniform, confluent lawn of growth.

-

Allow the plate to dry for 5-10 minutes.

-

Impregnate sterile 6 mm paper disks with a known amount of this compound (e.g., apply 20 µL of a 1 mg/mL solution to a disk to get a 20 µg disk). A solvent-only disk must be used as a negative control. A disk with a standard antifungal should be used as a positive control.

-

Using sterile forceps, place the disks onto the agar surface, ensuring firm contact.

-

Invert the plates and incubate at 35°C for 24-48 hours.

-

Measure the diameter of the zone of complete growth inhibition in millimeters (mm). The presence of a zone indicates that the compound has activity against the tested fungus.

Protocol III: Time-Kill Kinetic Assay

This assay provides insight into the pharmacodynamics of the compound, determining whether it is fungistatic (inhibits growth) or fungicidal (kills the organism). [10]

Materials and Reagents

-

All materials from Protocol I.

-

Sterile glass culture tubes.

-

Shaking incubator.

-

SDA plates for colony counting.

Experimental Workflow

Caption: Workflow for the Time-Kill Kinetic Assay.

Step-by-Step Protocol

-

Prepare a fungal inoculum of approximately 5 x 10⁵ CFU/mL in RPMI 1640 medium in several sterile culture tubes. [11]2. Add this compound to the tubes to achieve final concentrations corresponding to 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC, as determined in Protocol I.

-

Incubate all tubes at 35°C in a shaking incubator.

-

At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove a 100 µL aliquot from each tube.

-

Perform 10-fold serial dilutions of the aliquot in sterile saline.

-

Plate 100 µL of the appropriate dilutions onto SDA plates.

-

Incubate the plates at 35°C for 24-48 hours, then count the number of colonies (CFU/mL).

-

Plot the log₁₀ CFU/mL versus time for each concentration.

-

Interpretation: A fungicidal effect is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum. [10]A fungistatic effect is characterized by a <3-log₁₀ reduction or prevention of further growth compared to the control.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: MIC Data for this compound

| Fungal Strain | Test Compound MIC (µg/mL) | Control Drug MIC (µg/mL) | QC Strain MIC & Range (µg/mL) |

| C. albicans ATCC 90028 | |||

| C. glabrata Isolate 1 | |||

| A. fumigatus Isolate 1 | |||

| C. parapsilosis ATCC 22019 | Fluconazole: [Value] | Acceptable Range: [e.g., 2-8] | |

| C. krusei ATCC 6258 | Fluconazole: [Value] | Acceptable Range: [e.g., 16-128] |

Table 2: Disk Diffusion Results

| Fungal Strain | Zone of Inhibition (mm) - Test Compound (20 µg) | Zone of Inhibition (mm) - Control Drug |

| C. albicans ATCC 90028 | ||

| C. glabrata Isolate 1 | ||

| A. fumigatus Isolate 1 |

Conclusion

This application note provides a robust framework for the initial in vitro antifungal characterization of this compound. By adhering to these standardized protocols for MIC determination, disk diffusion, and time-kill kinetics, researchers can generate reliable and reproducible data. The results from these assays will be fundamental in determining whether this compound warrants further investigation as a potential lead in the development of new antifungal therapies.

References

-

Pierce, C. G., & Lopez-Ribot, J. L. (2013). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 4(4), 147. [Link]

-

CLSI. (2022). M38M51S: Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi. Clinical and Laboratory Standards Institute. [Link]

-

Cheng, J., Pham, J., & Bell, S. (n.d.). A disc test of antifungal susceptibility. ConnectSci. [Link]

-

CLSI. (2017). M60: Performance Standards for Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [Link]

-

MI Microbiology. (n.d.). Antifungal Susceptibility. [Link]

-

Revie, N. M., et al. (2018). SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY. Revista do Instituto de Medicina Tropical de São Paulo, 60, e42. [Link]

-

CLSI. (2020). M60-Ed2: Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. Clinical and Laboratory Standards Institute. [Link]

-

Espinel-Ingroff, A., et al. (2007). Multicenter Evaluation of a New Disk Agar Diffusion Method for Susceptibility Testing of Filamentous Fungi with Voriconazole, Posaconazole, Itraconazole, Amphotericin B, and Caspofungin. Journal of Clinical Microbiology, 45(6), 1811–1820. [Link]

-

de la Cruz-López, F., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56923. [Link]

-

CLSI. (2022). M27M44S: Performance Standards for Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [Link]

-

CDC. (2024). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. Centers for Disease Control and Prevention. [Link]

-

Pfaller, M. A., et al. (2000). Proposed method for standardized performance of antifungal time-kill testing of yeasts. Journal of Clinical Microbiology, 38(9), 3433-3438. [Link]

-

CLSI. (2020). M57S: Epidemiological Cutoff Values for Antifungal Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

-

Anaissie, E. J., et al. (1991). Comparison study of broth macrodilution and microdilution antifungal susceptibility tests. Journal of Clinical Microbiology, 29(11), 2561-2565. [Link]

-

EUCAST. (n.d.). EUCAST Antifungal Resistance Testing. [Link]

-

Scite.ai. (n.d.). Antifungal disk diffusion: Significance and symbolism. [Link]

-

Rodriguez-Tudela, J. L., et al. (2008). EUCAST breakpoints for antifungals. Clinical Microbiology and Infection, 14(s1), 97-101. [Link]

-

Revie, N. M., et al. (2018). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 5(6), ofy136. [Link]

-

Fachin, A. L., et al. (2005). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology, 43(2), 896–898. [Link]

-

Bio-Rad. (n.d.). DISKS FOR ANTIFUNGAL SUSCEPTIBILITY TESTING. [Link]

-

Slideshare. (n.d.). Antifungal Susceptibility Test. [Link]

-

EUCAST. (2026). Fungi (AFST). [Link]

-

Klepser, M. E., et al. (1998). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Antimicrobial Agents and Chemotherapy, 42(5), 1207–1212. [Link]

-

Klepser, M. E., et al. (1998). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. PubMed. [Link]

-

EUCAST. (n.d.). Antifungal Susceptibility Testing (AFST). [Link]

-

Coyle, M. B. (2014). Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata. Antimicrobial Agents and Chemotherapy, 58(7), 4272-4274. [Link]

-

ResearchGate. (n.d.). Time-kill assays in which Candida albicans strains were cultured in YPD media. [Link]

-

Gsaller, F., et al. (2019). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 24(19), 3583. [Link]

-

PubChem. (n.d.). Tert-butyl 2-(4-aminopiperidin-1-yl)acetate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

- 3. testinglab.com [testinglab.com]

- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. parchem.com [parchem.com]

- 6. Antifungal Susceptibility | MI [microbiology.mlsascp.com]

- 7. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 8. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]

- 9. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

Troubleshooting & Optimization

Overcoming solubility issues with Butyl 2-(4-aminopiperidin-1-yl)acetate in buffers

Topic: Butyl 2-(4-aminopiperidin-1-yl)acetate

Executive Summary & Molecule Profile

The Challenge: Researchers frequently encounter precipitation when diluting This compound from organic stocks (DMSO) into aqueous buffers (PBS/TBS). This behavior stems from the molecule's "amphiphilic tug-of-war."

Chemical Insight (The "Why"): This molecule contains two distinct functional domains that dictate its behavior:

-

The Hydrophobic Tail: The butyl ester moiety significantly increases lipophilicity (LogP) compared to methyl/ethyl analogs. It drives aggregation in water.

-

The Ionizable Head: It possesses two basic nitrogen centers:

-

Primary Amine (C4-position): High pKa (~9.5–10.5). At pH 7.4, this is protonated (

). -

Tertiary Amine (Piperidine N): Due to the electron-withdrawing effect of the adjacent

-acetate group, the pKa of this nitrogen is suppressed (likely ~6.5–7.5).

-

The Critical Failure Point: At physiological pH (7.4), the tertiary amine often exists in its neutral (deprotonated) state . With only one positive charge (on the primary amine) fighting the hydrophobicity of the butyl chain and piperidine ring, the molecule reaches its solubility limit and precipitates.

Troubleshooting Decision Matrix

Use the following decision tree to select the optimal solubilization strategy based on your assay constraints.

Figure 1: Decision matrix for selecting a solubilization method based on experimental constraints (Cell-based vs. Enzymatic).

Detailed Troubleshooting Protocols

Issue 1: "Cloudy" Precipitate upon Dilution into PBS

Diagnosis: Rapid change in dielectric constant causes "kinetic precipitation." The hydrophobic butyl tail aggregates faster than the water can solvate the charged amine.

Protocol A: The "Solvent Shift" Method (Recommended for Cell Assays) Avoid adding buffer directly to the neat DMSO stock.

-

Prepare Stock: Dissolve compound in 100% DMSO at 1000x the final concentration (e.g., 10 mM for a 10 µM assay).

-

Intermediate Step: Dilute this stock 1:10 into pure water (not buffer) or 50% PEG-400. The lack of salt reduces the "salting-out" effect.

-

Final Dilution: Slowly add this intermediate solution to your assay buffer (PBS) with vortexing.

-

Why this works: It creates a gradient of polarity, preventing the "shock" precipitation observed when dumping hydrophobic molecules into high-salt buffers.

-

Issue 2: Compound Vanishing over Time (Stability)

Diagnosis: Ester Hydrolysis. The butyl ester is susceptible to hydrolysis, converting the molecule into 2-(4-aminopiperidin-1-yl)acetic acid and butanol. This reaction is catalyzed by both base (pH > 8) and acid, but also occurs slowly at pH 7.4.

Corrective Action:

-

Temperature: Keep assay buffers on ice (

) until the last moment. Hydrolysis rates drop significantly at lower temperatures. -

Buffer Selection: If possible, avoid phosphate buffers if storing for >24 hours, as phosphate can sometimes catalyze general base hydrolysis. Use HEPES or MOPS instead.

-

Fresh Prep: Never store aqueous dilutions. Make them fresh daily.

Issue 3: Inconsistent IC50 Data

Diagnosis: Micelle Formation or "Oiling Out." At high concentrations (>50 µM), the molecule may form colloidal aggregates (micelles) rather than a true solution. This leads to false positives in enzyme inhibition assays (promiscuous inhibition).

Validation Step: Add 0.01% Triton X-100 or Tween-20 to your assay buffer.

-

Logic: If the IC50 shifts dramatically (e.g., >10-fold) upon adding detergent, your compound was likely aggregating. The detergent breaks up the aggregates, revealing the true potency.

Advanced Formulation: Cyclodextrin Complexation

For in vivo studies or highly sensitive cell lines where DMSO is toxic (>0.1%), use Hydroxypropyl-

Protocol:

-

Prepare a 20% (w/v) HP-

-CD solution in water or saline. Filter sterilize (0.22 µm). -

Dissolve the this compound directly into this vehicle (sonication may be required).

-

Mechanism: The hydrophobic butyl tail inserts into the CD cavity, shielding it from water, while the hydrophilic exterior keeps the complex soluble.

Quantitative Data Summary

| Parameter | Value / Behavior | Implication |

| LogP (Predicted) | ~1.5 – 2.0 | Moderately lipophilic; requires carrier at high conc. |

| pKa (Primary Amine) | ~9.8 | Always protonated at pH 7.4 (Good for solubility). |

| pKa (Tertiary Amine) | ~6.8 – 7.2 | Variable protonation at pH 7.4. Major cause of solubility variance. |

| Max Solubility (PBS) | < 100 µM (Est.) | Risk of precipitation in high-dose screens. |

| Max Solubility (pH 5) | > 5 mM (Est.) | Acidification is the most powerful solubilizer. |

Frequently Asked Questions (FAQs)

Q1: Can I use HCl to dissolve the powder before adding buffer? A: Yes, and this is often the best approach. Converting the free base to the dihydrochloride salt ensures both amines are protonated.

-

How: Dissolve the powder in 0.1 M HCl (1-2 equivalents), then dilute into your buffer. Caution: Ensure the final buffer capacity is strong enough to neutralize the excess acid to maintain assay pH.

Q2: Why does the solution turn cloudy in PBS but not in water? A: This is the "Salting Out" effect. The high ionic strength of PBS (approx 150 mM ions) competes for water molecules, effectively squeezing the hydrophobic butyl ester out of solution. In pure water, the hydration shell is more stable.

Q3: Is the butyl ester stable in cell culture media (DMEM/RPMI)? A: It is moderately stable but vulnerable to serum esterases . Fetal Bovine Serum (FBS) contains esterases that can hydrolyze the butyl ester rapidly (t1/2 < 1 hour in some cases).

-

Fix: If you suspect degradation, perform the assay in serum-free media for the drug exposure window, or use heat-inactivated serum (though heat inactivation does not fully eliminate esterase activity).

References

- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Definitive text on pKa and solubility interplay).

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link

- Simperler, A., et al. (2006). Glass transition temperature of organic liquids: The relationship with the dielectric constant. Journal of Physics: Condensed Matter. (Relevant for solvent shifting/dielectric constant principles).

Technical Support Center: Stability Profile of Butyl 2-(4-aminopiperidin-1-yl)acetate in DMSO

Executive Summary: The "Naked Nucleophile" Hazard

Status: High Risk / Unstable in Solution

Butyl 2-(4-aminopiperidin-1-yl)acetate contains two mutually reactive functional groups within the same structure: a primary amine (nucleophile) and a butyl ester (electrophile).

While this compound is relatively stable as a solid salt (e.g., HCl or TFA salt), dissolving it in DMSO as a free base initiates a rapid degradation cascade. DMSO is a polar aprotic solvent , which disrupts hydrogen bonding. This leaves the primary amine "naked" (unsolvated), significantly increasing its nucleophilicity compared to protic solvents like water or ethanol.

Immediate Consequence: The amine of one molecule attacks the ester of another, leading to intermolecular polymerization (oligomerization) and the formation of insoluble polyamides.

Module 1: Degradation Mechanisms

To troubleshoot stability issues, you must distinguish between the two primary degradation pathways: Aminolysis (Self-Reaction) and Hydrolysis (Water-Reaction).

1. Intermolecular Aminolysis (The Primary Threat)

In DMSO, the primary amine at the piperidine-4-position is highly reactive. It attacks the carbonyl carbon of the butyl ester on a neighboring molecule.

-

Result: Formation of dimers, trimers, and eventually insoluble polyamide precipitates.

-

Kinetics: Second-order reaction.[1] The rate is exponentially higher at high concentrations (>10 mM).

-

Observation: Solution becomes cloudy or viscous; LC-MS shows peaks at

.

2. Hydrolysis (The Hygroscopic Threat)

DMSO is extremely hygroscopic.[2] At 60% relative humidity, pure DMSO can absorb significant water within hours.

-

Mechanism: Water attacks the ester, displacing the butanol group.

-

Catalysis: The tertiary amine in the piperidine ring acts as an internal base, catalyzing this hydrolysis even at neutral pH.

-

Observation: Formation of the free carboxylic acid derivative; LC-MS shows a mass shift of -56 Da (Loss of Butyl group).

Visualizing the Pathways

Figure 1: Dual degradation pathways. The Red path (Aminolysis) is accelerated by DMSO's aprotic nature. The Green path (Water absorption) triggers Hydrolysis.

Module 2: Stability Data & Troubleshooting

Estimated Stability Profile (at 10mM Concentration)

| Condition | Form | Estimated Half-Life ( | Dominant Issue |

| Solid (Dry, -20°C) | HCl Salt | > 2 Years | Negligible |

| Solid (Dry, RT) | Free Base | 1-3 Months | Slow Oligomerization |

| DMSO (Dry, RT) | Free Base | < 4 Hours | Rapid Aminolysis |

| DMSO (Wet, RT) | Free Base | < 1 Hour | Hydrolysis + Aminolysis |

| DMSO (Frozen, -20°C) | Free Base | 1-2 Weeks | Slowed Kinetics |

Troubleshooting Guide

Q1: My DMSO stock solution turned cloudy after 24 hours.

-

Diagnosis: Polymerization (Aminolysis). The "cloudiness" is the insoluble polyamide chains precipitating out of solution.

-

Solution: This is irreversible. Discard the stock. For future experiments, prepare the solution immediately before use or store as a frozen aliquot.

Q2: I see a new peak on LC-MS with Mass = [M-56].

-

Diagnosis: Hydrolysis.[3][4] You have lost the butyl group (

, mass ~57, replaced by H). -

Fix: Use anhydrous DMSO (packed under argon/nitrogen). Add 3Å or 4Å molecular sieves to your DMSO bottle 24 hours prior to use.

Q3: Can I acidify the DMSO to stabilize it?

-

Technical Insight: Yes. Adding 1-2 equivalents of acid (e.g., HCl in Dioxane or TFA) will protonate the primary amine (

). -

Benefit: The protonated amine is not nucleophilic , effectively stopping the aminolysis (polymerization) pathway.

-

Risk: Excess acid + water can catalyze the hydrolysis of the ester.

-

Recommendation: If you must store a stock, store it as the HCl salt in DMSO, not the free base.

Module 3: Recommended Handling Protocols

Protocol A: Preparation of Stock Solution (Best Practice)

Do not store this compound as a free base in DMSO.

-

Weighing: Weigh the solid (preferably HCl salt) into a vial.

-

Solvent: Use Anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm).

-

Dissolution: Add DMSO immediately prior to the experiment. Vortex for max 30 seconds.

-

Usage: Use within 30 minutes of preparation.

Protocol B: Long-Term Storage of Stock (If Unavoidable)

If you must store a liquid stock, follow this "Freeze-Thaw" discipline:

-

Prepare a 10mM stock in Anhydrous DMSO.

-

Immediately aliquot into single-use volumes (e.g., 50 µL) in PCR tubes.

-

Flash Freeze in liquid nitrogen or dry ice/methanol.

-

Store at -80°C .

-

Thaw only once. Never re-freeze.

Protocol C: Quality Control (QC) Workflow

Use this decision tree to validate the integrity of your compound before valuable biological assays.

Figure 2: QC Decision Tree for evaluating stock solution integrity.

References & Authoritative Sources

-

Gaylord Chemical Company. (2007).[7] Dimethyl Sulfoxide (DMSO) Health and Safety Information (Bulletin #106).[7] (Definitive source on DMSO hygroscopicity and physical properties). Link

-

Chemistry Steps. (2020).[8] Esters Reaction with Amines – The Aminolysis Mechanism.[9][10] (Mechanistic grounding for the nucleophilic attack of amines on esters). Link

-

Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines in Polar Aprotic Solvents. (Explains the enhanced reactivity of amines in DMSO due to lack of solvation). Link

-

Ziath. (2020). The Effects of Water on DMSO and Effective Hydration Measurement.[5] (Data on water absorption rates in DMSO storage). Link

-

Bentley, T. W. (2011).[1] Nucleophilicity parameters for strong nucleophiles in dimethyl sulfoxide. Organic & Biomolecular Chemistry.[1][11] (Kinetic data on nucleophilic substitutions in DMSO).

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. ziath.com [ziath.com]

- 3. uh-ir.tdl.org [uh-ir.tdl.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. researchgate.net [researchgate.net]

- 8. Stabilization of Poly (β-Amino Ester) Nanoparticles for the Efficient Intracellular Delivery of PiggyBac Transposon - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dalalinstitute.com [dalalinstitute.com]

- 10. mdpi.com [mdpi.com]

- 11. dr.lib.iastate.edu [dr.lib.iastate.edu]

Technical Support Center: Improving the Cell Permeability of 4-Aminopiperidine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming the common challenge of poor cell permeability in 4-aminopiperidine derivatives. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, moving from foundational concepts to advanced troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My 4-aminopiperidine derivative shows low activity in cell-based assays but is potent in biochemical assays. Could poor cell permeability be the issue?

A1: This is a classic scenario that strongly suggests poor cell permeability. If a compound is active against its purified target (e.g., an enzyme or receptor) but fails to elicit a response in a whole-cell context, it's likely not reaching its intracellular target in sufficient concentrations. The cell membrane acts as a selective barrier, and your compound must possess the right physicochemical properties to cross it.[1]

Key factors that govern a compound's ability to passively diffuse across a cell membrane are encapsulated in frameworks like Lipinski's "Rule of Five".[1][2][3] These guidelines suggest that poor absorption or permeation is more likely for compounds with:

The 4-aminopiperidine core, with its amine and potential for additional polar functional groups, can contribute to a high number of hydrogen bond donors/acceptors and a lower lipophilicity, which are common culprits for poor permeability.[4]

Q2: What are the primary physicochemical properties of my 4-aminopiperidine derivative that I should focus on to improve its cell permeability?

A2: To enhance passive diffusion, you need to strike a balance between lipophilicity and aqueous solubility. For 4-aminopiperidine derivatives, the key properties to modulate are:

-

Lipophilicity (LogP/LogD): This measures how well the compound partitions into a lipid environment like the cell membrane. A LogP value that is too low indicates the compound prefers to stay in the aqueous extracellular space, while a value that is too high can cause the compound to get trapped in the lipid bilayer.[2][5] For many oral drugs, a LogP between 1.35 and 1.8 is often targeted.[2]

-

Polar Surface Area (PSA): This is the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. A lower PSA (generally <140 Ų) is associated with better cell permeability.[1][4] The amino group on the piperidine ring is a significant contributor to PSA.

-

Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors directly impacts a molecule's polarity.[4] Masking these groups can significantly improve permeability.

-

Molecular Weight (MW): Smaller molecules generally diffuse more readily across cell membranes.[5][6] While there's no strict cutoff, keeping the MW below 500 Da is a good starting point, as suggested by Lipinski's rules.[2][3]

-

Ionization State (pKa): The ionization state of your compound at physiological pH (around 7.4) is critical. The 4-amino group is basic and will likely be protonated and positively charged at this pH. Charged molecules do not readily cross lipid membranes.[5]

Q3: What initial steps can I take to diagnose the cause of low permeability for my compound?

A3: A tiered approach is most effective:

-

In Silico Analysis: Before heading to the lab, use computational tools to calculate the key physicochemical properties listed above (LogP, PSA, MW, pKa, hydrogen bond donors/acceptors). This will help you identify potential liabilities based on established guidelines like Lipinski's Rule of Five.[1][2]

-

Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cost-effective, high-throughput in vitro assay that models passive diffusion.[7][8][9] It uses a synthetic membrane coated with lipids to separate a donor and acceptor well. Since it's a non-cellular assay, it specifically measures passive permeability and can help you quickly rank compounds.[7][9] A good correlation between PAMPA and Caco-2 results suggests passive diffusion is the primary mechanism of transport.[8][9]

-

Caco-2 Permeability Assay: This is a more complex, cell-based assay that uses a monolayer of human colon adenocarcinoma cells (Caco-2) which differentiate to form a barrier that mimics the human intestinal epithelium.[10][11][12] This assay can provide insights into both passive diffusion and active transport mechanisms, including efflux.[12]

The diagram below illustrates a typical workflow for diagnosing and addressing permeability issues.

Caption: Workflow for diagnosing and addressing poor cell permeability.

Troubleshooting Guides

Issue 1: My 4-aminopiperidine derivative has poor permeability in the PAMPA assay.

This indicates a problem with passive diffusion, likely due to the inherent physicochemical properties of the molecule. Here are some strategies to consider:

Strategy 1: Masking Polar Groups via Prodrugs

A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[13][14][15] This approach is particularly useful for masking polar functional groups like the 4-amino group on your piperidine ring.

-

Rationale: By temporarily converting the primary amine into a less polar functional group (e.g., an amide or a carbamate), you can decrease the molecule's hydrogen bonding capacity and PSA, thereby enhancing its lipophilicity and ability to cross the cell membrane.[16] Once inside the cell, cellular enzymes (like esterases or amidases) cleave the promoiety, releasing the active 4-aminopiperidine derivative.

-

Experimental Approach:

-

Synthesize a small library of prodrugs by modifying the 4-amino group. Common promoieties include esters and amides.[16]

-

Evaluate the permeability of these new derivatives using the PAMPA assay.

-

Assess the stability of the most permeable prodrugs in liver microsomes or plasma to ensure they can be converted back to the active parent drug.

-

Strategy 2: Introducing Lipophilic Groups

Careful addition of lipophilic substituents can increase the overall LogP of your molecule, favoring its partitioning into the lipid membrane.

-

Rationale: Increasing lipophilicity can improve membrane permeability.[5] However, this is a balancing act. Excessive lipophilicity can lead to poor aqueous solubility and increased metabolic liability.[2]

-

Experimental Approach:

-

Identify positions on your 4-aminopiperidine scaffold where substitution is tolerated without losing biochemical potency.

-

Introduce small, lipophilic groups such as methyl, ethyl, or halogen atoms.

-

Measure the LogP and permeability of the new analogs. A good starting point is to aim for an increase in LogP of 0.5-1.0 units.

-

Strategy 3: Intramolecular Hydrogen Bonding (IHB)

Creating an intramolecular hydrogen bond can "hide" polar functional groups, reducing their interaction with water and effectively lowering the PSA.[17][18]

-

Rationale: By forming an internal hydrogen bond, a molecule can adopt a more compact, less polar conformation that is more favorable for membrane permeation.[17][19][20] This strategy has been successfully used to improve the permeability of molecules that are "beyond the Rule of 5".[17][19][20]

-

Experimental Approach:

-

Use computational modeling to predict conformations that would favor the formation of an intramolecular hydrogen bond.[19][20] This often involves introducing substituents that can act as hydrogen bond acceptors or donors in close proximity to existing polar groups.

-

Synthesize the designed compounds.

-

Confirm the presence of the intramolecular hydrogen bond using techniques like NMR spectroscopy.[21]

-

Evaluate the permeability of the new compounds in the PAMPA assay.

-

Issue 2: My compound shows good permeability in PAMPA but poor permeability in the Caco-2 assay. The efflux ratio is high.

This discrepancy strongly suggests that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which are expressed in Caco-2 cells but not in the PAMPA system.[8][9] These transporters act as cellular "pumps," actively removing your compound from the cell and preventing it from reaching its target.[22][23][24]

Strategy 1: Confirming P-gp Substrate Activity

-

Rationale: To confirm that P-gp is responsible for the observed efflux, you can run the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[12] If the permeability of your compound increases significantly in the presence of the inhibitor, it is likely a P-gp substrate.[12]

-

Experimental Approach:

-

Perform a standard bi-directional Caco-2 assay to determine the apparent permeability coefficients in the apical-to-basolateral (Papp, A→B) and basolateral-to-apical (Papp, B→A) directions. An efflux ratio (Papp, B→A / Papp, A→B) greater than 2 is indicative of active efflux.[12]

-

Repeat the assay in the presence of a P-gp inhibitor. A significant reduction in the efflux ratio confirms that your compound is a P-gp substrate.

-

Strategy 2: Structural Modifications to Reduce P-gp Efflux

Several medicinal chemistry strategies can be employed to reduce a compound's affinity for P-gp.[25][26]

-

Rationale: P-gp has a large, promiscuous binding pocket. By modifying the structure of your compound, you can disrupt its binding to the transporter.

-

Experimental Approaches:

-

Increase Molecular Weight/Volume: In some cases, increasing the size of the molecule can hinder its ability to bind to P-gp.[25]

-

Reduce Hydrogen Bonding Capacity: P-gp substrates often have multiple hydrogen bond acceptors. Reducing the number of these groups can decrease affinity.

-

Introduce a Basic Center or Increase Basicity: Adding a basic nitrogen atom or increasing the pKa of an existing one can sometimes reduce efflux. However, this must be balanced against the negative impact of increased ionization on passive permeability.

-

Computational Modeling: Use induced-fit docking simulations to model how your compound binds to P-gp.[25] This can provide insights into specific structural changes that may disrupt the interaction.[25]

-

The following diagram outlines a decision-making process for addressing P-gp efflux.

Caption: Decision tree for mitigating P-gp mediated efflux.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

Objective: To determine the passive permeability of a test compound.

Materials:

-

96-well PAMPA "sandwich" plate (donor and acceptor plates)

-

Lecithin/dodecane solution (or other suitable lipid mixture)[27]

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

UV-Vis plate reader or LC-MS/MS system

Procedure:

-

Prepare the Membrane: Gently add 5 µL of the lipid solution to the membrane of each well in the donor plate and allow it to impregnate for at least 5 minutes.[27]

-

Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.[27]

-

Prepare Donor Plate: Dilute the test compound to the final desired concentration (e.g., 10 µM) in PBS. Add 150-200 µL of this solution to each well of the donor plate.[27]

-

Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate to form the "sandwich." Incubate the assembly at room temperature for 4-16 hours in a humidified chamber to prevent evaporation.[7][27]

-

Sample Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).[7]

-

Calculate Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using an established formula that takes into account the volume of the wells, the surface area of the membrane, the incubation time, and the measured concentrations.

Caco-2 Permeability Assay Protocol

Objective: To determine the permeability and potential for active transport of a test compound across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells

-

24-well Transwell plates with permeable supports

-

Cell culture medium (e.g., DMEM)

-

Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

-

Test compound stock solution

-

LC-MS/MS system

Procedure:

-

Cell Seeding and Differentiation: Seed Caco-2 cells onto the permeable supports of the Transwell plates. Culture the cells for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[11]

-

Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be above a predetermined threshold (e.g., 200 Ω·cm²) to ensure the integrity of the cell barrier.[12][28] The permeability of a fluorescent marker like Lucifer yellow can also be measured.[7]

-

Permeability Measurement (Apical to Basolateral - A→B): a. Wash the cell monolayer with pre-warmed transport buffer. b. Add the test compound (at a specified concentration, e.g., 10 µM) in transport buffer to the apical (donor) side.[11] c. Add fresh transport buffer to the basolateral (receiver) side. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).[11][12] e. At the end of the incubation, take samples from both the apical and basolateral compartments for analysis by LC-MS/MS.

-

Permeability Measurement (Basolateral to Apical - B→A): a. Repeat the process, but this time add the test compound to the basolateral (donor) side and sample from the apical (receiver) side.[11]

-

Data Analysis: Calculate the Papp values for both directions. The efflux ratio is then calculated as (Papp B→A) / (Papp A→B).

Data Comparison Table

| Assay | Measures | Complexity | Throughput | Key Information Gained |

| PAMPA | Passive Diffusion Only | Low | High | Intrinsic passive permeability of the compound.[7][9] |

| Caco-2 | Passive Diffusion, Active Transport, Efflux, Paracellular Transport | High | Low | Mechanistic understanding of transport, including efflux liability.[10][12] |

References

- Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI.

- Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. National Institutes of Health.

-